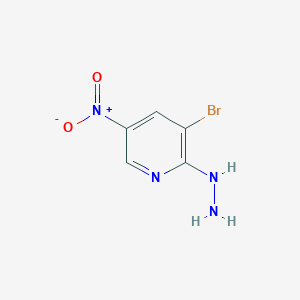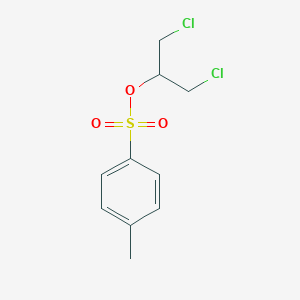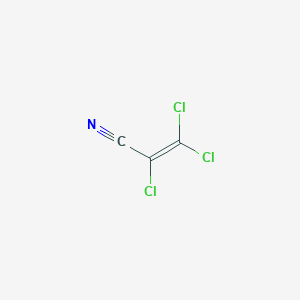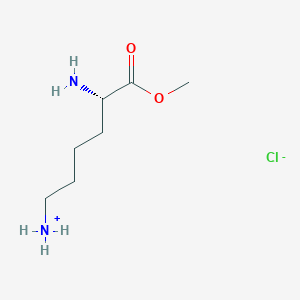
Methyl L-lysinate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl L-lysinate hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that is required for the synthesis of proteins in the body. Methyl L-lysinate hydrochloride is a white crystalline powder that is soluble in water and ethanol.
作用機序
Methyl L-lysinate hydrochloride is a substrate for enzymes that remove methyl groups from lysine residues in histone proteins. This process is known as histone demethylation and is an important mechanism for regulating gene expression. The removal of methyl groups from histone proteins can lead to the activation or repression of genes depending on the specific lysine residue that is demethylated.
生化学的および生理学的効果
Methyl L-lysinate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of LSD1 and LSD2 enzymes, which can lead to the upregulation of genes involved in cancer progression. Methyl L-lysinate hydrochloride has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
Methyl L-lysinate hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of Methyl L-lysinate hydrochloride is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of Methyl L-lysinate hydrochloride in experiments to avoid toxicity.
将来の方向性
There are several future directions for research on Methyl L-lysinate hydrochloride. One area of research is the development of new compounds that are based on Methyl L-lysinate hydrochloride. These compounds could have improved properties such as increased stability and reduced toxicity. Another area of research is the investigation of the role of Methyl L-lysinate hydrochloride in the regulation of gene expression in different cell types. This could lead to the identification of new targets for the treatment of diseases such as cancer and inflammation.
合成法
Methyl L-lysinate hydrochloride can be synthesized by reacting L-lysine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization from water.
科学的研究の応用
Methyl L-lysinate hydrochloride is used in scientific research as a substrate for enzymes such as lysine-specific demethylase 1 (LSD1) and lysine-specific demethylase 2 (LSD2). These enzymes play a critical role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins. Methyl L-lysinate hydrochloride is also used as a building block for the synthesis of other compounds such as peptide nucleic acids (PNAs) and lysine-based dendrimers.
特性
CAS番号 |
15445-34-8 |
|---|---|
製品名 |
Methyl L-lysinate hydrochloride |
分子式 |
C7H17ClN2O2 |
分子量 |
196.67 g/mol |
IUPAC名 |
methyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |
InChIキー |
FORVAIDSGSLRPX-RGMNGODLSA-N |
異性体SMILES |
COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl |
正規SMILES |
COC(=O)C(CCCC[NH3+])N.[Cl-] |
同義語 |
methyl L-lysinate hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



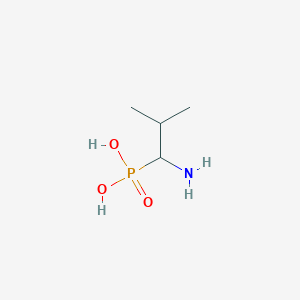
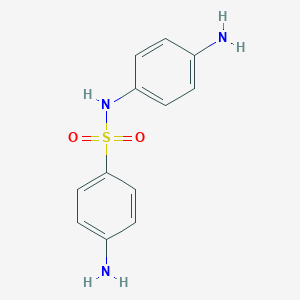
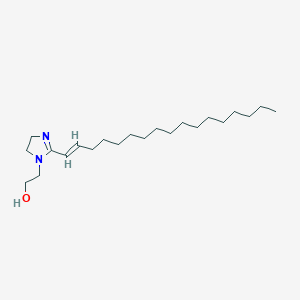
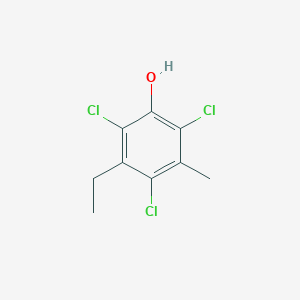
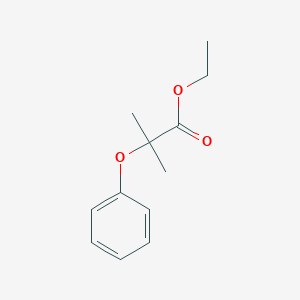
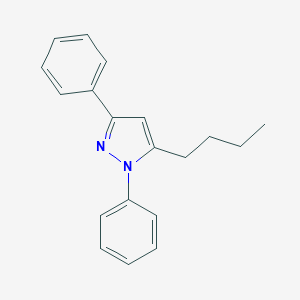
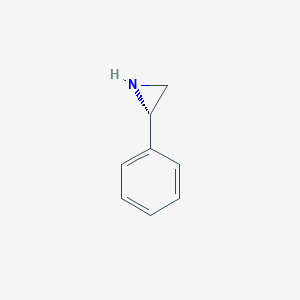
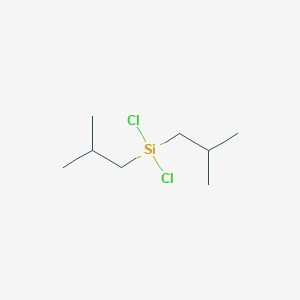
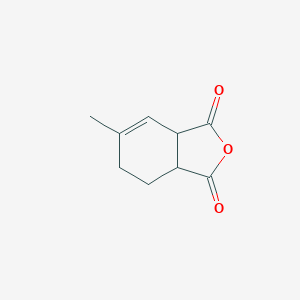
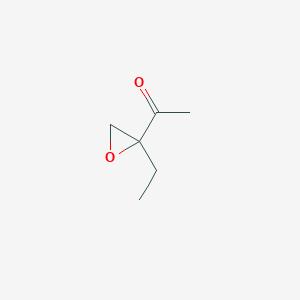
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
